molecular formula C6H10N2O3 B015532 N-Nitrosopipecolic acid CAS No. 4515-18-8

N-Nitrosopipecolic acid

Cat. No.: B015532
CAS No.: 4515-18-8
M. Wt: 158.16 g/mol
InChI Key: DSGKTUVITPQPRT-UHFFFAOYSA-N
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Description

N-Nitrosopipecolic acid (NPIC; CAS 4515-18-8) is a nitrosamino acid with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . Structurally, it consists of a piperidine ring substituted with a carboxylic acid group and an N-nitroso moiety. NPIC is classified as a volatile nitrosamine, detectable in food products and tobacco .

NPIC is formed via nitrosation of pipecolic acid, a secondary amine, under acidic conditions or in the presence of nitrosating agents (e.g., nitrites) .

Properties

IUPAC Name

1-nitrosopiperidine-2-carboxylic acid
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InChI

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKTUVITPQPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021058
Record name Nitrosopipecolic acid
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Molecular Weight

158.16 g/mol
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CAS No.

4515-18-8, 30310-81-7
Record name N-Nitrosopipecolic acid
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Record name N-Nitrosopipecolic acid
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Record name 2-Piperidinecarboxylic acid, 1-nitroso-
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Record name Nitrosopipecolic acid
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Record name 1-nitrosopiperidine-2-carboxylic acid
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Record name N-NITROSOPIPECOLIC ACID
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Biological Activity

N-Nitrosopipecolic acid (NPIC) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications for human health. This article delves into its biological activity, including genotoxicity, carcinogenicity, and interactions with biological systems, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H10N2O3C_6H_{10}N_2O_3 and is categorized as a nitrosamine. Nitrosamines are known for their diverse biological effects, primarily due to the presence of the nitroso group (-NO) which can undergo metabolic activation leading to the formation of reactive species capable of interacting with cellular macromolecules.

Genotoxicity and Carcinogenic Potential

Research has indicated that many N-nitroso compounds, including NPIC, may exhibit genotoxic properties. A comprehensive review of various nitrosamines suggests that NPIC does not exert significant genotoxic activity compared to other nitrosamines such as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) . However, the potential for NPIC to induce DNA damage remains a concern due to the general behavior of nitrosamines in biological systems.

Case Studies

  • Urinary Levels and Cancer Risk : A nested case-control study within a large cohort in Shanghai evaluated the relationship between urinary levels of nitroso compounds and gastric cancer risk. Although NPIC was not specifically highlighted, elevated levels of other nitroso compounds were associated with increased cancer risk, suggesting that similar mechanisms could be at play for NPIC .
  • Tobacco Chewing Studies : Preliminary studies have shown increased endogenous nitrosation in individuals who chew tobacco mixed with lime, indicating that NPIC may form in vivo under certain dietary conditions . This raises questions about the dietary sources of nitrosamines and their implications for public health.

Biological Activity and Mechanisms

The biological activities attributed to NPIC are largely influenced by its nitroso group. The following mechanisms have been proposed:

  • Nitric Oxide Release : Like other nitro compounds, NPIC may release nitric oxide (NONO) upon metabolic reduction. Nitric oxide is known to play roles in vasodilation and cellular signaling pathways . This activity could contribute positively to cardiovascular health but also poses risks if misregulated.
  • Interaction with Proteins : The nitroso group can interact with nucleophilic sites on proteins, potentially leading to functional alterations or inhibition of enzyme activity. This dual role as both a pharmacophore and a toxicophore makes NPIC an interesting subject for further pharmacological studies .

Summary of Research Findings

Study FocusKey Findings
Genotoxicity AssessmentNPIC shows limited genotoxic potential compared to other N-nitroso compounds .
Cancer Risk AssociationElevated urinary levels of related nitroso compounds linked to gastric cancer risk .
Dietary InfluenceIncreased endogenous formation in tobacco chewers indicates dietary factors may enhance NPIC formation .
Biological MechanismsPotential for nitric oxide release and protein interactions suggest both therapeutic and toxic effects .

Scientific Research Applications

Cancer Research and Toxicology

N-Nitrosopipecolic acid is primarily studied for its potential carcinogenic properties. Research indicates that NPIC can cause significant changes in biological systems, particularly in the lungs and gastrointestinal tract. In intraperitoneal lethal-dose studies conducted on mice, the compound demonstrated notable toxicity with an LD50 of 203 mg/kg, suggesting a risk of acute toxicity upon exposure .

Case Studies:

  • Urinary Biomarkers : NPIC has been utilized as an internal standard in studies assessing urinary excretion of N-nitrosoproline (NPRO), which serves as a biomarker for exposure to nitrosamines. This method allows for the quantification of NPRO levels in urine samples, providing insights into dietary interventions aimed at reducing nitrosamine formation .
  • Genotoxicity Assessments : Studies have shown that NPIC can form DNA adducts, which are critical indicators of genotoxic exposure. The detection of these adducts helps in understanding the mechanisms through which nitrosamines may contribute to carcinogenesis .

Analytical Chemistry

NPIC plays a significant role in analytical chemistry, particularly in the development and validation of methods for detecting nitrosamines. Its use as an internal standard facilitates accurate quantification of other nitrosamines in biological samples.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A reliable method for detecting NPIC and related compounds has been established using GC-MS. This technique allows for sensitive detection and quantification of nitrosamines at low concentrations, which is essential for epidemiological studies assessing exposure risks .
  • Stable Isotope Dilution Assay : This method employs NPIC to enhance the accuracy of quantifying NPRO by compensating for variations in sample preparation and analysis. The use of isotopically labeled standards improves the precision of results obtained from complex biological matrices .

Dietary Studies and Public Health

The implications of NPIC extend to public health, particularly concerning dietary intake and the formation of nitrosamines from food sources. Research has indicated that certain dietary components can influence the formation of nitrosamines, including NPIC.

Dietary Interventions:

  • Garlic Supplementation Studies : Investigations into garlic's role in inhibiting nitrosation processes have included measuring urinary excretion levels of NPRO and NPIC. These studies aim to determine whether garlic consumption can mitigate the formation of harmful nitrosamines from dietary nitrates .
  • Risk Assessment : The European Food Safety Authority (EFSA) has conducted assessments regarding the presence of N-nitrosamines in food products, including NPIC. Understanding the dietary sources and potential health risks associated with these compounds is crucial for public health recommendations .

Comparison with Similar Compounds

(a) N-Nitrosoproline (NPRO)

  • Molecular formula : C₅H₈N₂O₃ .
  • Occurrence : Found in cured meats, tobacco, and fermented foods .
  • Toxicity: Non-carcinogenic in animal studies but serves as a biomarker for endogenous nitrosation .
  • Key difference : Unlike NPIC, NPRO lacks the piperidine ring, reducing its lipophilicity (logP: −1.3 vs. NPIC’s 0.7) .

(b) N-Nitrosoazetidine-4-carboxylic Acid (NAzCA)

  • Molecular formula : C₄H₆N₂O₃ .
  • Occurrence : Detected in smokeless tobacco .
  • Toxicity: Established carcinogen in rodents .
  • Key difference : The smaller azetidine ring in NAzCA increases reactivity compared to NPIC’s piperidine system .

(c) N-Nitrososarcosine (NSAR)

  • Molecular formula : C₃H₆N₂O₃ .
  • Occurrence : Present in tobacco and processed meats .
  • Toxicity: Carcinogenic in multiple species .
  • Key difference : NSAR lacks a cyclic structure, enhancing its volatility and bioavailability compared to NPIC .

Volatile vs. Non-Volatile Nitrosamines

Property NPIC (Volatile) NTCA (Non-Volatile)
Structure Piperidine derivative Thiazolidine derivative
Molecular formula C₆H₁₀N₂O₃ C₄H₆N₂O₃S
Occurrence Smokeless tobacco, meats Fermented vegetables
Carcinogenicity Non-carcinogenic Suspected carcinogen
Formation trigger High nitrate (>150 mg/kg) Low pH, prolonged storage

Toxicity and Regulatory Status

Compound LD₅₀ (mg/kg, mice) Mutagenicity Carcinogenicity (IARC) Regulatory Limits
NPIC 203 (intraperitoneal) Positive Not classified None established
NSAR 180 Positive Group 2B Monitored in food
NPRO Not available Negative Not classified No restrictions

Key Research Findings

Formation in Food : NPIC levels in sausages increase significantly when nitrate concentrations exceed 150 mg/kg. Antioxidants like ascorbate reduce NPIC formation but are less effective against volatile nitrosamines like NDMA .

Tobacco Products: NPIC is detected in smokeless tobacco at concentrations up to 11.56 μg/g, alongside carcinogens like NSAR and NAzCA .

Analytical Methods : NPIC is used as an internal standard in gas chromatography (GC) for quantifying volatile nitrosamines due to its stability .

Q & A

Basic Research Questions

Q. How can researchers optimize extraction methods to avoid artifact formation of NPIC during sample preparation?

  • Methodological Answer : To prevent artifactual NPIC formation during extraction, add its precursor (pipecolic acid) to samples as a control. Use recovery studies at two spiking levels (e.g., 0.5 and 5 ng·g⁻¹) in high-fat matrices (e.g., sausages) to validate method accuracy. Monitor NPIC levels via targeted LC-MS/MS, ensuring no significant formation occurs during extraction steps .

Q. What analytical techniques are most reliable for quantifying NPIC in complex matrices like processed meat or tobacco smoke?

  • Methodological Answer : Use gas chromatography with nitrogen-phosphorus detection (GC-NPD) for volatile nitrosamines, but prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile NPIC due to its higher sensitivity in lipid-rich matrices. Validate methods using matrix-matched calibration to account for ion suppression/enhancement effects .

Q. How do matrix effects influence NPIC detection in high-fat samples?

  • Methodological Answer : High-fat content (e.g., 22% fat in sausages) increases matrix interference. Mitigate this by:

  • Using isotopically labeled internal standards (e.g., ¹⁵N-NPIC) to correct recovery rates.
  • Performing post-column infusion during LC-MS/MS to identify ion suppression zones.
    Results from such protocols show NPIC recovery rates >85% in spiked studies .

Advanced Research Questions

Q. What experimental designs address contradictions in NPIC detection between environmental samples (e.g., tobacco smoke) and laboratory-controlled studies?

  • Methodological Answer : Discrepancies arise from differing nitrosating agents (e.g., nitrite in tobacco vs. lab-grade reagents). Design comparative studies using:

  • In situ models : Simulate tobacco combustion to replicate NPIC formation conditions (pH 4–5, presence of carboxylic acids).
  • Controlled lab conditions : Vary nitrosating agents (e.g., sodium nitrite, nitrogen oxides) and secondary amines (pipecolic acid) to isolate formation pathways.
    Cross-validate results with pyrolysis-GC-MS for tobacco-specific NPIC quantification .

Q. How can clustered data analysis improve reproducibility in NPIC toxicokinetic studies?

  • Methodological Answer : Account for nested observations (e.g., repeated measurements in animal models) using mixed-effects models. For example:

  • Fixed effects : Dose, exposure duration.
  • Random effects : Inter-individual variability in metabolic rates.
    Apply the Kenward-Roger approximation to adjust degrees of freedom in small-sample studies, as shown in clustered nitrosamine toxicity analyses .

Q. What statistical frameworks resolve conflicting data on NPIC carcinogenicity across in vitro vs. in vivo models?

  • Methodological Answer : Use Bayesian meta-analysis to integrate heterogeneous datasets. Key steps:

  • Prior selection : Base toxicity thresholds on structurally similar nitrosamines (e.g., NDMA).
  • Likelihood function : Weight in vitro cytotoxicity (e.g., IC₅₀ in hepatic cells) against in vivo tumor incidence.
  • Sensitivity analysis : Test robustness to publication bias using funnel plots and trim-and-fill methods.
    This approach reconciles discrepancies by quantifying uncertainty in mechanistic pathways .

Methodological Recommendations

  • For exploratory studies : Use hierarchical clustering of NPIC metabolic byproducts (e.g., pipecolic acid adducts) to identify novel biomarkers .
  • For risk assessment : Follow EMA and APIC guidelines to design supplier questionnaires evaluating cross-contamination risks (e.g., shared equipment with amines) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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